molecular formula C8H6N2O B130418 1H-1,7-naphthyridin-4-one CAS No. 60122-51-2

1H-1,7-naphthyridin-4-one

Cat. No.: B130418
CAS No.: 60122-51-2
M. Wt: 146.15 g/mol
InChI Key: FRPQAFURNDRNEF-UHFFFAOYSA-N
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Description

1H-1,7-Naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings.

Mechanism of Action

Target of Action

The primary target of 1H-1,7-naphthyridin-4-one is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a receptor tyrosine kinase that plays a crucial role in transmitting the FGF19 signaling pathway, which is critical to hepatocellular carcinoma (HCC) .

Mode of Action

It’s known that the compound interacts with its target, fgfr4, and inhibits its activity . This inhibition disrupts the FGF19 signaling pathway, which is essential for the growth and proliferation of HCC cells .

Biochemical Pathways

The inhibition of FGFR4 by this compound affects the FGF19 signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting FGFR4, the compound disrupts these processes, leading to the inhibition of HCC cell growth and proliferation .

Pharmacokinetics

A related compound, a 1,6-naphthyridin-4-one derivative, has been found to have favorable pharmacokinetic properties, with a mean residence time (mrt) of 165 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in Sprague-Dawley rats . These properties suggest that this compound may also have good bioavailability and a long half-life, allowing for sustained action against its target.

Result of Action

The inhibition of FGFR4 by this compound leads to the disruption of the FGF19 signaling pathway . This disruption results in the inhibition of HCC cell growth and proliferation . Therefore, the compound has potential therapeutic effects against HCC.

Chemical Reactions Analysis

Types of Reactions: 1H-1,7-Naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Properties

IUPAC Name

1H-1,7-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPQAFURNDRNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343427
Record name 1H-1,7-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53454-31-2, 60122-51-2
Record name 1,7-Naphthyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53454-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,7-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydro-1,7-naphthyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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